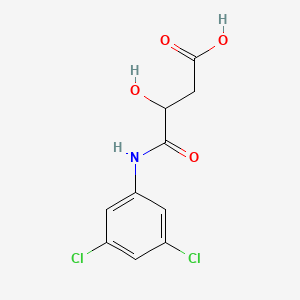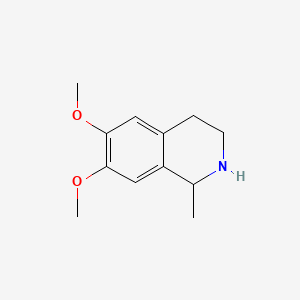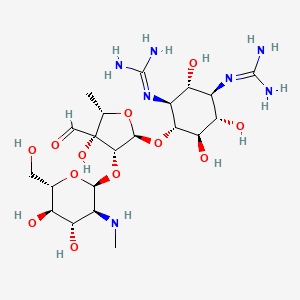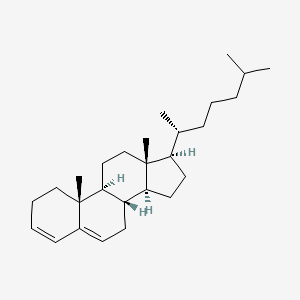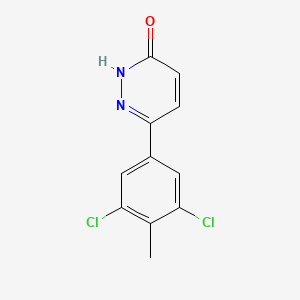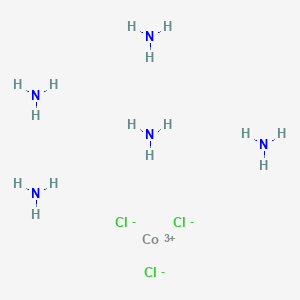
氯五氨合钴(III)二氯化物
描述
Chloropentaamminecobalt(III) dichloride is a coordination complex with the chemical formula [Co(NH₃)₅Cl]Cl₂. It is a red-violet, diamagnetic, water-soluble salt. This compound has been of significant academic and historical interest due to its role in the development of coordination chemistry .
科学研究应用
Chloropentaamminecobalt(III) dichloride has various applications in scientific research:
Chemistry: Used as a model compound in coordination chemistry studies.
Biology and Medicine: Investigated for its potential in limiting magnesium availability in mitochondria, which may have metabolic health benefits.
作用机制
Target of Action
Chloropentaamminecobalt(III) dichloride, also known as Cobalt(2+), pentaamminechloro-, dichloride, (OC-6-22)-, is a coordination complex with cobalt at its center . The compound has been of academic and historical interest . It’s primarily used in the field of inorganic chemistry for the study of cobalt coordination chemistry .
Mode of Action
The compound is a red-violet, diamagnetic, water-soluble salt . It forms a dication with idealized C4v symmetry . In an aqueous solution, chloropentaamminecobalt(III) chloride reforms aquopentammine complex . With concentrated sulfuric acid, it forms the hydrogen sulfate complex [Co(NH3)5OSO3H]2+ .
Biochemical Pathways
It’s known that transition metal ions can catalyze the decomposition of hydrogen peroxide and other peroxides such as sodium perborate and sodium percarbonate .
Pharmacokinetics
It’s known to be soluble in water , which could potentially influence its absorption and distribution in the body.
Action Environment
The action of Chloropentaamminecobalt(III) dichloride can be influenced by environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration levels in the body. Furthermore, its reactivity with sulfuric acid indicates that it could interact with other acidic substances in the environment.
生化分析
Biochemical Properties
Chloropentaamminecobalt(III) dichloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with mitochondrial enzymes, potentially limiting the availability of magnesium for mitochondria . This interaction can affect the overall metabolic health of cells, as magnesium is a vital cofactor for many enzymatic reactions.
Cellular Effects
The effects of Chloropentaamminecobalt(III) dichloride on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and energy production . Additionally, it has been shown to affect the function of various cell types, including liver and kidney cells, by modulating their metabolic activities.
Molecular Mechanism
At the molecular level, Chloropentaamminecobalt(III) dichloride exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloropentaamminecobalt(III) dichloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Chloropentaamminecobalt(III) dichloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and metabolic activities.
Metabolic Pathways
Chloropentaamminecobalt(III) dichloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Chloropentaamminecobalt(III) dichloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of Chloropentaamminecobalt(III) dichloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can significantly impact mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chloropentaamminecobalt(III) dichloride typically involves a two-step process:
Oxidation of Cobalt(II) Chloride and Ammonia: [ 2 \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 10 \text{NH}_3 + 2 \text{HCl} + \text{H}_2\text{O}_2 \rightarrow 2 [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 + 12 \text{H}_2\text{O} ]
Heating to Induce Coordination: [ [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 \rightarrow [\text{Co(NH}_3)_5\text{Cl}]\text{Cl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: While the above laboratory synthesis is common, industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Types of Reactions:
Substitution Reactions: Chloropentaamminecobalt(III) dichloride can undergo substitution reactions where the chloride ligand is replaced by other ligands.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the cobalt center.
Common Reagents and Conditions:
Aqueous Solution: In water, chloropentaamminecobalt(III) dichloride can reform the aquopentaammine complex.
Concentrated Sulfuric Acid: Reacts to form the hydrogen sulfate complex [Co(NH₃)₅OSO₃H]²⁺.
Major Products:
Aquopentaammine Complex: Formed in aqueous solutions.
Hydrogen Sulfate Complex: Formed with concentrated sulfuric acid.
相似化合物的比较
Pentaamminechlororhodium Dichloride: Similar coordination complex with rhodium instead of cobalt.
Hexaamminecobalt(III) Chloride: Another cobalt complex with six ammonia ligands instead of five.
Uniqueness: Chloropentaamminecobalt(III) dichloride is unique due to its specific coordination environment and the historical significance in the development of coordination chemistry. Its reactivity and applications also distinguish it from similar compounds .
属性
IUPAC Name |
azane;cobalt(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYALVBBDKTCLE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CoH15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13859-51-3 | |
| Record name | Chlorpentaaminecobalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013859513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+), pentaamminechloro-, chloride (1:2), (OC-6-22)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaaminechlorocobalt dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


